molecular formula C21H16N2O5S B2967227 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361171-10-0

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2967227
CAS No.: 361171-10-0
M. Wt: 408.43
InChI Key: HJPHSRHKGWCRML-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a chromene (benzopyran) backbone with a thiazole ring substituted at the 4-position with a 2,4-dimethoxyphenyl group. The chromene moiety is functionalized with a 4-oxo group and a carboxamide linkage to the thiazole ring.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-12-7-8-13(18(9-12)27-2)15-11-29-21(22-15)23-20(25)19-10-16(24)14-5-3-4-6-17(14)28-19/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHSRHKGWCRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H15N3O4S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

This structure features a thiazole moiety, a chromene backbone, and a carboxamide functional group, which contribute to its biological activity.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interaction with bacterial cell membranes and disruption of metabolic pathways.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(5-bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamideS. aureus16 µg/mL

The antibacterial activity is enhanced by the presence of the dimethoxyphenyl group, which may improve lipophilicity and cellular uptake.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings significantly influence its potency.

Table 2: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)5.23Induction of apoptosis via Bcl-2 inhibition
MCF7 (breast cancer)3.45Cell cycle arrest at G1 phase

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key regulatory proteins involved in cell survival pathways.

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

  • Study on Anticancer Properties : A study published in ACS Omega evaluated a series of thiazole derivatives for their anticancer activity against different cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects and could serve as lead compounds for further drug development .
  • Synergistic Effects with Antibiotics : Research has shown that certain thiazole derivatives can act synergistically with conventional antibiotics like Ciprofloxacin against resistant bacterial strains. This suggests a potential application in overcoming antibiotic resistance .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-2-yl Carboxamides with Varied Aromatic Substituents
  • Compound 21 (Morpholine-4-carboxylic acid [4-(2,4,6-trimethylphenyl)thiazol-2-yl]amide): Features a trimethylphenyl group on the thiazole ring and a morpholine carboxamide.
  • Compound 22 (N-[4-(2,4-Dimethylphenyl)thiazol-2-yl]benzenesulfonamide) : Substituted with a dimethylphenyl group and a sulfonamide linkage. The sulfonamide group introduces stronger hydrogen-bonding capacity than the carboxamide in the target compound, which may influence target binding .
  • Compound 11a (3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide) : Shares the 2,4-dimethoxyphenyl substituent but incorporates an imidazole-pyridine scaffold. The methoxy groups likely contribute to π-π stacking interactions in biological targets, a feature relevant to the target compound .
Chromene-Based Analogues
  • Compound 169 (4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide) : Contains a 2-oxochromene core with a triazole substituent. The 4-oxo group in the target compound may similarly stabilize tautomeric forms, affecting reactivity and binding .

Spectral and Physicochemical Properties

IR and NMR Spectroscopy
  • IR Data : The target compound’s carboxamide group would exhibit C=O stretching at ~1660–1680 cm⁻¹, consistent with compounds 4–6 in . The absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thiazole’s thione tautomer, as observed in triazole derivatives .
  • 1H NMR : The 2,4-dimethoxyphenyl group would show singlet peaks for methoxy protons (~3.8–4.0 ppm) and aromatic protons split by substituent positions, resembling compound 11a’s dimethoxyphenyl signals .
Mass Spectrometry
  • HRMS : Expected molecular ion [M+H]⁺ for C₂₁H₁₈N₂O₅S (calculated: 410.09). Comparable precision is observed in , where experimental HRMS values for sulfonamide derivatives (e.g., compound 4–23) align with theoretical values within 2 ppm .

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